Benzyl 2-((chlorosulfonyl)methyl)piperidine-1-carboxylate Benzyl 2-((chlorosulfonyl)methyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15845802
InChI: InChI=1S/C14H18ClNO4S/c15-21(18,19)11-13-8-4-5-9-16(13)14(17)20-10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2
SMILES:
Molecular Formula: C14H18ClNO4S
Molecular Weight: 331.8 g/mol

Benzyl 2-((chlorosulfonyl)methyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC15845802

Molecular Formula: C14H18ClNO4S

Molecular Weight: 331.8 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 2-((chlorosulfonyl)methyl)piperidine-1-carboxylate -

Specification

Molecular Formula C14H18ClNO4S
Molecular Weight 331.8 g/mol
IUPAC Name benzyl 2-(chlorosulfonylmethyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C14H18ClNO4S/c15-21(18,19)11-13-8-4-5-9-16(13)14(17)20-10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2
Standard InChI Key LHXVVMYAMUOHLU-UHFFFAOYSA-N
Canonical SMILES C1CCN(C(C1)CS(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Fundamental Properties

The compound’s architecture features a six-membered piperidine ring, a benzyloxycarbonyl group (Boc\text{Boc}) at the nitrogen atom, and a chlorosulfonylmethyl (-CH2SO2Cl\text{-CH}_{2}\text{SO}_{2}\text{Cl}) moiety at the 2-position. This arrangement confers both lipophilicity (from the benzyl group) and electrophilicity (from the chlorosulfonyl group). Key identifiers include:

PropertyValueSource
CAS Number242459-83-2
Molecular FormulaC14H18ClNO4S\text{C}_{14}\text{H}_{18}\text{ClNO}_{4}\text{S}
Molecular Weight331.8 g/mol
Hazard StatementsH302, H314

The chlorosulfonyl group’s electron-withdrawing nature enhances reactivity toward nucleophilic substitution, making the compound a versatile precursor for sulfonamide derivatives .

Synthetic Methodologies

Synthesis of benzyl 2-((chlorosulfonyl)methyl)piperidine-1-carboxylate typically follows multi-step protocols involving functional group transformations under controlled conditions. A representative route involves:

  • Piperidine Functionalization: Starting with 2-(hydroxymethyl)piperidine, protection of the amine via benzyloxycarbonyl (Boc) groups is achieved using benzyl chloroformate in the presence of a base like triethylamine (NEt3\text{NEt}_{3}) .

  • Sulfonation and Chlorination: The hydroxymethyl group is converted to a chlorosulfonyl moiety through sulfonation with chlorosulfonic acid (ClSO3H\text{ClSO}_{3}\text{H}) followed by chlorination using thionyl chloride (SOCl2\text{SOCl}_{2}) .

Critical parameters include anhydrous conditions, temperature control (0°C to room temperature), and purification via chromatography . Yield optimization often requires iterative adjustments to solvent polarity (e.g., dichloromethane or dimethylformamide) and stoichiometric ratios .

Chemical Reactivity and Derivative Formation

The chlorosulfonyl group (-SO2Cl\text{-SO}_{2}\text{Cl}) is highly reactive, enabling diverse transformations:

  • Nucleophilic Substitution: Reaction with amines (e.g., primary or secondary amines) yields sulfonamides, a class of compounds with broad pharmacological activity . For example:

    R-NH2+C14H18ClNO4SR-NH-SO2CH2piperidine-Boc+HCl\text{R-NH}_{2} + \text{C}_{14}\text{H}_{18}\text{ClNO}_{4}\text{S} \rightarrow \text{R-NH-SO}_{2}-\text{CH}_{2}-\text{piperidine-Boc} + \text{HCl}
  • Hydrogenolysis: The benzyl carboxylate group can be cleaved under hydrogen (H2\text{H}_{2}) in the presence of palladium catalysts to generate free piperidine derivatives .

These reactions are influenced by solvent polarity, with polar aprotic solvents like DMF\text{DMF} accelerating substitution kinetics .

Physicochemical and Spectroscopic Characteristics

The compound exhibits moderate solubility in chlorinated solvents (e.g., CH2Cl2\text{CH}_{2}\text{Cl}_{2}) and limited solubility in water due to its lipophilic benzyl group. Key spectroscopic data include:

  • NMR Spectroscopy:

    • 1HNMR^1\text{H} \text{NMR}: Signals at δ 1.45–3.45 ppm (piperidine protons), δ 4.94–5.00 ppm (benzyl CH2_2), and δ 7.20–7.40 ppm (aromatic protons) .

    • 13CNMR^{13}\text{C} \text{NMR}: Peaks corresponding to the carbonyl carbon (~155 ppm), sulfonyl group (~115 ppm), and aromatic carbons (~128 ppm) .

  • IR Spectroscopy: Strong absorption bands at 1740 cm1^{-1} (C=O stretch) and 1350–1150 cm1^{-1} (S=O asymmetric/symmetric stretches).

Stability studies indicate sensitivity to moisture, necessitating storage under inert atmospheres at temperatures below -20°C .

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